molecular formula C13H15NO2S B1259760 Penimide B

Penimide B

Cat. No. B1259760
M. Wt: 249.33 g/mol
InChI Key: OWYIACNBEZFCBT-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penimide B is a natural product found in Glycosmis with data available.

Scientific Research Applications

Metabolic Profiling and Environmental Impacts

  • A study conducted on MCF-7 breast cancer cells revealed that exposure to certain compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a PBDE, could significantly impact cellular metabolism. This compound, similar in structure to Penimide B, was found to disrupt pyrimidine metabolism, purine metabolism, and the pentose phosphate pathway, leading to oxidative stress and overall metabolic disorder in cells (Wei et al., 2018).

Environmental Distribution and Toxicity

  • Polybrominated diphenyl ethers (PBDEs), including compounds like Penimide B, have been extensively studied for their environmental distribution and potential toxicity. Research indicates that these compounds are present in various environmental settings and can accumulate in different ecosystems. They are recognized as persistent organic pollutants due to their stability and potential for bioaccumulation (Hale et al., 2003).

Health Risks in Marine Ecosystems

  • In marine environments, certain PBDEs have been identified as emerging health risks for fish and marine mammals. Large environmental reservoirs of these compounds, including derivatives of Penimide B, have been reported. These substances can break down into more persistent and toxic congeners, posing long-term threats to marine life (Ross et al., 2009).

Molecular Interactions in Polymer Applications

  • The interaction of organic solvents with polymers, such as Matrimid 5218, which is structurally related to Penimide B, has been studied to understand the effects of solvent-induced swelling in polyimides. This research is crucial for assessing the suitability of polyimides in various industrial applications, including organic solvent nanofiltration (Tempelman et al., 2019).

properties

Product Name

Penimide B

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

(Z)-N-methyl-3-methylsulfanyl-N-(2-phenylacetyl)prop-2-enamide

InChI

InChI=1S/C13H15NO2S/c1-14(12(15)8-9-17-2)13(16)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8-

InChI Key

OWYIACNBEZFCBT-HJWRWDBZSA-N

Isomeric SMILES

CN(C(=O)CC1=CC=CC=C1)C(=O)/C=C\SC

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1)C(=O)C=CSC

synonyms

penimide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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